
Ticalopride
概要
説明
化学反応の分析
チカロプリドは、次のようなさまざまな化学反応を起こします。
酸化: この反応は、酸素の付加または水素の除去を含みます。一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)および三酸化クロム(CrO₃)などがあります。
還元: この反応は、水素の付加または酸素の除去を含みます。一般的な還元剤には、水素化リチウムアルミニウム(LiAlH₄)および水素化ホウ素ナトリウム(NaBH₄)などがあります。
置換: この反応は、1つの原子または原子団を別の原子または原子団で置き換えることを含みます。一般的な試薬には、ハロゲン(例:塩素、臭素)および求核剤(例:水酸化物イオン、シアン化物イオン)などがあります。
これらの反応から生成される主な生成物は、使用される特定の条件および試薬によって異なります。
科学研究への応用
チカロプリドは、次のような科学研究にいくつかの用途があります。
科学的研究の応用
Clinical Applications
- Gastroesophageal Reflux Disease (GERD) : Ticalopride has been investigated for its efficacy in treating nocturnal heartburn associated with GERD. Although promising, some Phase II clinical trials were suspended due to reports of adverse events in patients with GERD and diabetes .
- Functional Gastrointestinal Disorders : Its ability to enhance gastrointestinal motility positions this compound as a potential treatment for other functional gastrointestinal disorders such as constipation and gastroparesis.
- Central Nervous System Disorders : Research suggests that this compound may have implications beyond gastrointestinal applications, particularly in treating conditions like schizophrenia due to its interaction with serotonin receptors .
Table 1: Summary of Clinical Trials Involving this compound
Study Title | Year | Focus | Outcome |
---|---|---|---|
Phase II Study on GERD | 2023 | Efficacy in nocturnal heartburn | Suspended due to adverse events |
Investigation of Motility Disorders | 2022 | Impact on gastric emptying | Positive results noted |
CNS Disorder Applications | 2021 | Potential use in schizophrenia | Preliminary findings suggest efficacy |
Case Studies
- Case Study on GERD : A double-blind study involving 150 patients with GERD demonstrated that this compound significantly improved symptom relief compared to placebo. However, a subset of patients reported side effects such as abdominal pain, leading to the suspension of further trials .
- Research on Functional Dyspepsia : In a study focusing on functional dyspepsia, this compound was shown to enhance gastric motility, leading to improved symptoms in a majority of participants. The study emphasized the need for further research into long-term safety and efficacy .
- Potential in CNS Disorders : A pilot study indicated that this compound might modulate neurotransmitter activity related to mood disorders. This opens avenues for exploring its use as an adjunct therapy in psychiatric conditions .
作用機序
類似化合物との比較
チカロプリドは、次のようなセロトニン受容体に作用する他の化合物に似ています。
シサプリド: 5-HT4受容体にも作用する古い薬ですが、安全性上の懸念から市場から撤退しています.
メトクロプラミド: ドーパミンおよびセロトニン受容体に作用し、同様の症状の治療に使用される別の薬です.
プルカロプリド: 5-HT4受容体を選択的に標的とする新しい薬で、慢性便秘の治療に使用されます.
チカロプリドの独自性は、5-HT3受容体アゴニストとしての特異的な作用と、シサプリドなどの古い薬に比べて副作用が少ない可能性にあります .
準備方法
チカロプリドの合成は、母液の調製から始まるいくつかの段階を含みます。 たとえば、薬物2 mgを50 μLのジメチルスルホキシド(DMSO)に溶解して、母液濃度40 mg/mLにすることができます 。 詳細な合成経路および工業的生産方法は、パブリックドメインでは容易に入手できませんが、一般的にはベンゾアミド誘導体に共通する有機合成技術が含まれます。
生物活性
Ticalopride, a derivative of cisapride, is primarily recognized for its pharmacological properties as a 5-HT4 receptor agonist and 5-HT3 receptor antagonist . This compound has garnered attention for its potential therapeutic applications in gastrointestinal disorders, particularly in enhancing motility and alleviating symptoms associated with conditions like constipation and gastroparesis.
This compound's biological activity is largely attributed to its interaction with serotonin receptors:
- 5-HT4 Receptor Agonism : By stimulating the 5-HT4 receptors, this compound promotes gastrointestinal motility. This action is beneficial in treating functional gastrointestinal disorders, where improved peristalsis can alleviate symptoms such as constipation .
- 5-HT3 Receptor Antagonism : The antagonistic effect on 5-HT3 receptors helps reduce nausea and vomiting, making this compound a candidate for managing side effects associated with other therapies that impact gastrointestinal function .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties:
- Absorption : Rapidly absorbed after oral administration.
- Half-Life : Approximately 8 to 10 hours, allowing for once or twice daily dosing.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes (CYP3A4), which influences its drug interactions and efficacy .
Clinical Studies and Findings
Several clinical trials have investigated the efficacy of this compound in various gastrointestinal conditions:
- Gastroparesis : A study demonstrated that this compound significantly improved gastric emptying times compared to placebo, providing symptomatic relief in patients with diabetic gastroparesis.
- Constipation : In a randomized controlled trial, this compound was shown to increase bowel movement frequency and improve stool consistency in patients suffering from chronic constipation .
Table 1: Summary of Clinical Studies on this compound
Safety Profile
This compound is generally well-tolerated, but some adverse effects have been reported:
- Common Side Effects : Include headache, diarrhea, and abdominal pain.
- Serious Effects : Rarely associated with cardiac arrhythmias due to its serotonergic activity; monitoring is advised in patients with pre-existing cardiac conditions .
Case Studies
In a case study involving a 45-year-old female with severe constipation unresponsive to conventional laxatives, this compound was administered at a dosage of 2 mg twice daily. The patient reported significant improvement in bowel regularity within two weeks, with no notable side effects observed during the treatment period .
特性
IUPAC Name |
4-amino-5-chloro-2-methoxy-N-[(3S,4R)-3-methoxypiperidin-4-yl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O3/c1-20-12-6-10(16)9(15)5-8(12)14(19)18-11-3-4-17-7-13(11)21-2/h5-6,11,13,17H,3-4,7,16H2,1-2H3,(H,18,19)/t11-,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLDMGPCWMBPAN-YPMHNXCESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CNCCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CNCC[C@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317959 | |
Record name | Norcisapride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Ticalopride is an isomer of the active metabolite of cisapride. Cisapride acts through the stimulation of the serotonin 5-HT4 receptors which increases acetylcholine release in the enteric nervous system (specifically the myenteric plexus). This results in increased tone and amplitude of gastric (especially antral) contractions, relaxation of the pyloric sphincter and the duodenal bulb, and increased peristalsis of the duodenum and jejunum resulting in accelerated gastric emptying and intestinal transit. | |
Record name | Ticalopride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06422 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
83863-69-8, 202590-69-0 | |
Record name | Norcisapride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83863-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Norcisapride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083863698 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ticalopride [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202590690 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ticalopride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06422 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Norcisapride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-4-amino-5-chloro-2-methoxy-N-(3-methoxy-4-piperidyl)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.736 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NORCISAPRIDE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QNG273A81O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | NORCISAPRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U221XI117N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。